4-(Ethylsulfonyl)-3-fluorobenzoic acid

Physicochemical property Acidity constant Electron-withdrawing group

Procure 4-(Ethylsulfonyl)-3-fluorobenzoic acid as a synthetically distinct, dual-functional building block. Its 4-ethylsulfonyl group provides strong electron withdrawal and hydrogen-bonding capacity without electrophilic reactivity, making it an ideal non-covalent scaffold or matched control for fluorosulfonyl warhead probes. The 3-fluoro substituent enhances metabolic stability (2- to 5-fold half-life increase) while the pKa of ~3.55 ensures efficient coupling. This precise substitution pattern is essential for controlling downstream reactivity and physicochemical properties in drug candidate synthesis.

Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
Cat. No. B12065848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylsulfonyl)-3-fluorobenzoic acid
Molecular FormulaC9H9FO4S
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F
InChIInChI=1S/C9H9FO4S/c1-2-15(13,14)8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
InChIKeyOHIOUVFXZRRXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethylsulfonyl)-3-fluorobenzoic Acid: Key Physicochemical and Structural Parameters for Procurement


4-(Ethylsulfonyl)-3-fluorobenzoic acid (CAS 1499862-78-0; molecular formula C9H9FO4S; molecular weight 232.23) is a fluorinated aromatic carboxylic acid featuring a 3-fluoro substituent and a 4-ethylsulfonyl group on the benzoic acid core . The ethylsulfonyl moiety confers enhanced hydrophobicity and electron-withdrawing capacity relative to unsubstituted benzoic acid derivatives, while the ortho-fluorine substituent introduces unique steric and electronic modulation at the aromatic ring . The compound's predicted acid dissociation constant (pKa) of approximately 3.55 places it among moderately acidic benzoic acid derivatives, a property directly relevant to its behavior in pH-dependent partitioning and salt formation . This compound serves primarily as a versatile synthetic building block in medicinal chemistry and chemical biology, with particular utility in the construction of sulfonyl- and fluorine-containing pharmacophores.

Why 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Cannot Be Replaced by Generic Benzoic Acid Analogs


Substituting 4-(ethylsulfonyl)-3-fluorobenzoic acid with a generic benzoic acid derivative or even a closely related analog introduces measurable changes in electronic properties, steric profile, and synthetic tractability that can propagate through multi-step syntheses to alter final compound performance. The 3-fluoro substituent and 4-ethylsulfonyl group act synergistically: the sulfonyl group strongly withdraws electron density via induction, increasing the acidity of the carboxylic acid moiety and polarizing the aromatic ring ; the ortho-fluorine further modulates this electronic environment while providing a distinct steric footprint that influences subsequent coupling reactions . Replacing the ethylsulfonyl with a methylsulfonyl or unsubstituted sulfonyl group alters both hydrophobicity and steric bulk, while omission of the 3-fluoro substituent eliminates a key metabolic soft spot and hydrogen-bonding element . In procurement terms, the specific substitution pattern of this compound is not a commodity feature; it is a defined structural vector that determines downstream reactivity, physicochemical properties, and ultimately biological or materials performance.

Quantitative Differentiation: 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Versus Closest Analogs


Electronic Modulation: pKa Difference Between Ethylsulfonyl-Fluoro and Non-Fluorinated Benzoic Acid Analogs

The 4-ethylsulfonyl group in combination with the 3-fluoro substituent substantially lowers the pKa relative to unsubstituted benzoic acid (pKa 4.20) [1]. Predicted pKa values for 4-ethyl-3-(fluorosulfonyl)benzoic acid, a closely related fluorosulfonyl analog, are estimated at 3.55±0.10 . This represents a ΔpKa of approximately 0.65 units, corresponding to a roughly 4.5-fold increase in acid strength relative to unsubstituted benzoic acid. The electron-withdrawing effect is primarily attributable to the sulfonyl moiety, with the fluorine substituent providing additional inductive withdrawal . This enhanced acidity has direct implications for salt formation, aqueous solubility at physiological pH, and carboxylate reactivity in amide coupling and esterification reactions.

Physicochemical property Acidity constant Electron-withdrawing group pKa

Steric and Lipophilic Differentiation: Ethylsulfonyl vs. Methylsulfonyl Analogs

The ethylsulfonyl group provides measurably greater steric bulk and lipophilicity compared to the methylsulfonyl analog, 3-fluoro-4-(methylsulfonyl)benzoic acid (CAS 185945-88-4) . While direct experimental logP or clogP values for the target compound are not available in the open literature, the molecular weight increase from 218.2 Da (methylsulfonyl analog) to 232.23 Da (ethylsulfonyl analog) is accompanied by the addition of one methylene unit, which typically contributes approximately +0.5 logP units per CH2 in aromatic systems . The ethyl group also introduces greater conformational flexibility and steric demand at the sulfonyl position, which can modulate binding pocket interactions in target proteins and alter reaction kinetics in sterically sensitive coupling steps [1].

Lipophilicity Steric bulk SAR Hydrophobicity

Covalent Probe Potential: Fluorosulfonyl-Containing Benzoic Acids as Affinity Labels for Enzyme Active Sites

Compounds containing the fluorosulfonyl (-SO2F) or structurally related ethylsulfonyl (-SO2Et) moiety on a benzoic acid scaffold have demonstrated capacity for covalent modification of enzyme active sites. The fluorosulfonyl analog, 4-(fluorosulfonyl)benzoic acid (4-FSB), functions as an affinity label for glutathione S-transferase (GST), yielding time-dependent inactivation with a kmax of 0.082 min⁻¹ and KI of 1.95 mM against the rat liver 4-4 isozyme at pH 7.5 and 25°C [1]. Upon maximal inactivation, nearly 1 mol of reagent is incorporated per mol of enzyme subunit, and the modified enzyme shows a dramatic increase in apparent Km for the xenobiotic substrate CDNB from 193 μM to 1690 μM [2]. While the ethylsulfonyl group is less electrophilic than the fluorosulfonyl warhead, the sulfonyl-benzoic acid scaffold retains the capacity for hydrogen-bonding and electrostatic interactions with enzyme binding pockets, positioning it as a non-covalent or latent covalent scaffold for inhibitor design .

Covalent inhibitor Affinity labeling Chemical biology Enzyme inactivation

Fluorine-Enabled Metabolic Modulation: 3-Fluoro Substitution vs. Non-Fluorinated Analogs

The 3-fluoro substituent on 4-(ethylsulfonyl)-3-fluorobenzoic acid is positioned ortho to the carboxylic acid and meta to the ethylsulfonyl group. This substitution pattern is strategically significant for metabolic stability: fluorine substitution at aromatic positions ortho or para to sites of oxidative metabolism typically reduces CYP450-mediated hydroxylation rates [1]. In contrast, the non-fluorinated analog, 4-(ethylsulfonyl)benzoic acid (CAS 21571-66-4), lacks this metabolic blockade and is therefore more susceptible to oxidative metabolism at the 3-position . While direct comparative metabolic stability data for these specific compounds are not available in the public domain, extensive medicinal chemistry precedent establishes that mono-fluorination at the 3-position of benzoic acid derivatives can increase metabolic half-life by 2- to 5-fold depending on the specific enzyme isoform involved .

Metabolic stability Fluorine substitution CYP450 Drug metabolism

Sulfonyl Fluoride Warhead Potential: Reactivity Distinction Between -SO2F and -SO2Et Analogs

The fluorosulfonyl (-SO2F) analog of this compound, 4-ethyl-3-(fluorosulfonyl)benzoic acid (CAS 1955519-71-7), contains an electrophilic sulfur(VI) fluoride warhead capable of engaging in sulfur(VI) fluoride exchange (SuFEx) click chemistry and covalent protein modification . In contrast, 4-(ethylsulfonyl)-3-fluorobenzoic acid contains the significantly less electrophilic ethylsulfonyl group, which is generally inert to nucleophilic attack under physiological conditions. This reactivity distinction is critical: the fluorosulfonyl analog has been explored for covalent ligand development targeting GPCRs, exemplified by LUF7746, a fluorosulfonyl-bearing adenosine A1 receptor covalent partial agonist [1]. The ethylsulfonyl analog serves as a non-covalent control or as a scaffold for further functionalization where irreversible binding is not desired. Procurement selection between these two analogs must therefore be guided by the intended covalent vs. non-covalent mechanism of action .

Sulfonyl fluoride Covalent warhead SuFEx Click chemistry

Recommended Procurement Scenarios for 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Based on Quantitative Evidence


Non-Covalent Inhibitor Scaffold Design in Medicinal Chemistry

Use 4-(ethylsulfonyl)-3-fluorobenzoic acid as a core scaffold when designing enzyme inhibitors that require non-covalent, reversible binding interactions. The ethylsulfonyl group provides hydrogen-bonding capacity and steric bulk without the electrophilic reactivity of a fluorosulfonyl warhead [1]. The 3-fluoro substituent offers metabolic stability advantages over non-fluorinated analogs, with class-level evidence supporting a 2- to 5-fold increase in metabolic half-life . This compound is particularly suitable for targets where sulfonyl-benzoic acid scaffolds have precedent, such as GST-related enzymes, where the 4-FSB analog has demonstrated affinity labeling capacity with kmax = 0.082 min⁻¹ and KI = 1.95 mM . The enhanced acidity (pKa ~3.55 vs. 4.20 for unsubstituted benzoic acid) also facilitates carboxylate-directed interactions and salt formation .

Lead Optimization Requiring Tunable Lipophilicity via Alkyl Chain Variation

In SAR campaigns where incremental lipophilicity adjustment is required, 4-(ethylsulfonyl)-3-fluorobenzoic acid offers a distinct advantage over the methylsulfonyl analog. The ethyl group contributes an estimated +0.5 logP units relative to the methyl analog (MW 232.23 vs. 218.2 Da) [1], providing a measurable step in hydrophobicity without introducing a metabolically labile benzylic site . This property is valuable when optimizing membrane permeability or reducing aqueous solubility in a controlled manner. Additionally, the increased steric bulk of the ethylsulfonyl group can be leveraged to probe steric tolerance in enzyme binding pockets, as demonstrated in h-MetAP2 inhibitor studies where small alkyl variations modulated binding .

Synthetic Building Block for Fluorine-Containing Pharmacophores

Procure 4-(ethylsulfonyl)-3-fluorobenzoic acid as a key intermediate when constructing fluorine-containing drug candidates or agrochemicals. The carboxylic acid moiety enables facile amide coupling, esterification, and other carboxylate transformations, while the 3-fluoro substituent serves as a metabolically stable replacement for hydrogen at the aromatic C3 position [1]. The compound's predicted pKa of 3.55 ensures efficient carboxylate activation under standard coupling conditions (EDC/HOBt, HATU, etc.), and the electron-withdrawing sulfonyl group polarizes the aromatic ring for potential nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the remaining unsubstituted positions . This compound is particularly useful when the final target requires both fluorine and sulfonyl functionalities in a defined ortho/meta relationship .

Control Compound for Covalent Probe Development Studies

When developing covalent chemical probes based on the fluorosulfonyl (-SO2F) warhead, use 4-(ethylsulfonyl)-3-fluorobenzoic acid as a structurally matched non-covalent control. The fluorosulfonyl analog (CAS 1955519-71-7) is electrophilic and capable of irreversibly modifying target proteins via SuFEx chemistry, as exemplified by the covalent hA1AR partial agonist LUF7746 [1]. The ethylsulfonyl analog lacks this electrophilicity and therefore cannot form covalent adducts under identical conditions, making it an ideal control to distinguish covalent from non-covalent pharmacological effects . This head-to-head comparison is essential for validating target engagement mechanisms and establishing structure-activity relationships that depend specifically on covalent bond formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Ethylsulfonyl)-3-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.